

# physicochemical properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene

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## Compound of Interest

Compound Name: 1,1-dicyano-2-(pyridine-4-yl)ethylene

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An In-depth Technical Guide on the Physicochemical Properties of **1,1-Dicyano-2-(pyridine-4-yl)ethylene**

Synonyms: 2-(pyridin-4-ylmethylene)malononitrile

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of **1,1-dicyano-2-(pyridine-4-yl)ethylene**. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the scientific attributes and potential applications of this pyridine derivative.

## Physicochemical Properties

**1,1-Dicyano-2-(pyridine-4-yl)ethylene** is a derivative of pyridine characterized by the presence of two cyano groups attached to an ethylene substituent. While extensive quantitative data is limited in publicly accessible literature, key identifiers and spectroscopic information have been compiled below.

Table 1: General Physicochemical Data

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> N <sub>3</sub>	Calculated
Molecular Weight	155.16 g/mol	Calculated
Appearance	Yellowish solid (typical for related compounds)	Inferred
Melting Point	Not specified in literature	N/A
Boiling Point	Not specified in literature	N/A
pKa	Not specified in literature	N/A
Solubility	Expected to be soluble in polar organic solvents like EtOH and CHCl <sub>3</sub> . <a href="#">[1]</a>	Inferred from synthesis <a href="#">[1]</a>

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data as reported in the literature, recorded in deuterated chloroform (CDCl<sub>3</sub>).

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical Shift (δ) ppm	Multiplicity / Coupling Constant (J)	Assignment	Source
Pyridine-H	8.87	d, J = 6.2 Hz	2H (ortho to N)	<a href="#">[2]</a>
Vinyl-H	7.79	s	1H	<a href="#">[2]</a>
Pyridine-H	7.68	d, J = 6.0 Hz	2H (meta to N)	<a href="#">[2]</a>

Note: A separate source reported similar shifts: δ = 8.98 – 8.81 (m, 2H), 7.79 (s, 1H), 7.73 – 7.66 (m, 2H).[\[1\]](#)

<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical Shift (δ) ppm	Assignment	Source
C (quaternary)	163.40	C=C(CN) <sub>2</sub>	[2]
C (pyridine)	151.70	C (ortho to N)	[2]
C (pyridine)	148.08	C (para to N)	[2]
C (pyridine)	123.38	C (meta to N)	[2]
C (cyano)	113.76	CN	[2]
C (cyano)	112.56	CN	[2]
C (quaternary)	89.25	C=C(CN) <sub>2</sub>	[2]

Note: A separate source reported similar shifts: δ = 157.51, 151.57, 137.09, 122.66, 112.54, 111.38, 88.74.[1]

## Experimental Protocols

### Synthesis via Catalyst-Free Knoevenagel Condensation

**1,1-Dicyano-2-(pyridine-4-yl)ethylene** is efficiently synthesized via a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[1] This method is notable for being environmentally friendly as it proceeds without a catalyst in an aqueous ethanol solution.[1]

Protocol:

- **Reactant Preparation:** In a reaction vessel, dissolve pyridine-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 50:50 (v/v) mixture of H<sub>2</sub>O and ethanol.
- **Reaction:** Stir the mixture at room temperature.
- **Monitoring:** The reaction is typically complete within 30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1]
- **Isolation:** The product precipitates out of the solution upon completion.

- Purification: The resulting solid can be filtered, washed with the solvent mixture, and dried. The reported yield for this protocol is excellent.[1]

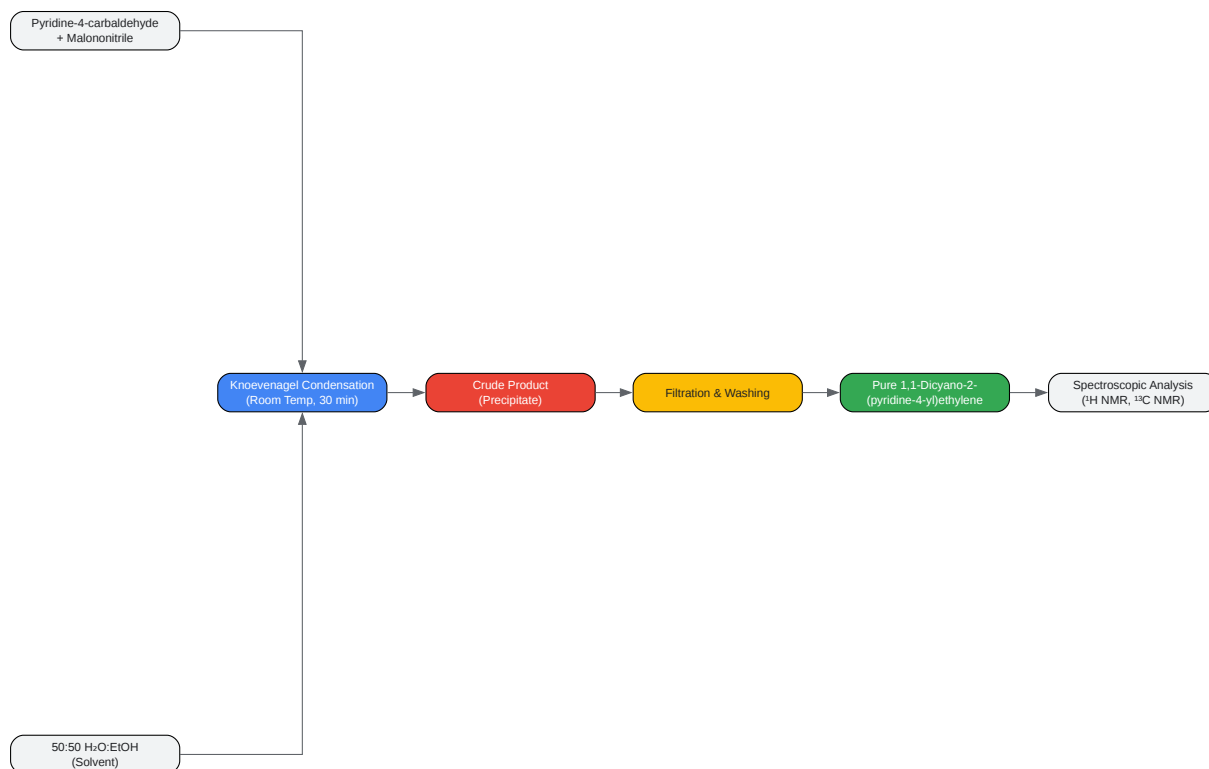
## Characterization

The identity and purity of the synthesized compound are typically confirmed using standard spectroscopic techniques.

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 600 MHz) using a suitable deuterated solvent such as  $\text{CDCl}_3$ . [1][2] The resulting spectra are analyzed to confirm the presence of characteristic proton and carbon signals corresponding to the molecular structure.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **1,1-dicyano-2-(pyridine-4-yl)ethylene**.



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Caption: Synthesis and Characterization Workflow.

## Biological Activity and Therapeutic Potential

While specific studies on the biological activity of **1,1-dicyano-2-(pyridine-4-yl)ethylene** are not prominent in the reviewed literature, the core chemical scaffolds—pyridine and malononitrile—are recognized as "privileged structures" in medicinal chemistry.

- **Pyridine Derivatives:** The pyridine ring is a fundamental component in numerous FDA-approved drugs and is known to be associated with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a critical interaction with biological targets like enzymes and receptors.
- **Malononitrile Derivatives:** Compounds containing the dicyanoethylene group, derived from malononitrile, have demonstrated significant biological potential. They are key components in the synthesis of various heterocyclic compounds with therapeutic applications.[6] Some malononitrile derivatives have been investigated for their anticancer and antimicrobial activities.[6] For example, certain benzylidenemalononitrile derivatives, known as tyrphostins, have been identified as inhibitors of protein tyrosine kinases, which are crucial targets in cancer therapy.[7]

Given the combination of these two pharmacologically important moieties, **1,1-dicyano-2-(pyridine-4-yl)ethylene** represents a compound of interest for further investigation in drug discovery programs, particularly in oncology and infectious diseases. Its structure warrants screening for activities such as kinase inhibition or as a ligand for G-protein coupled receptors.

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